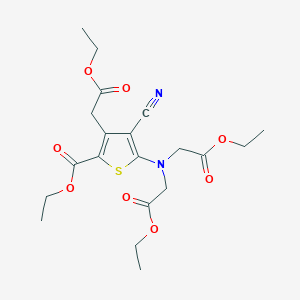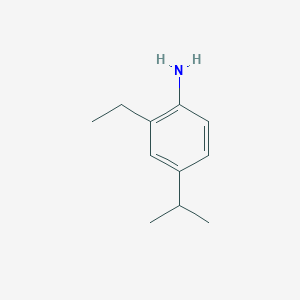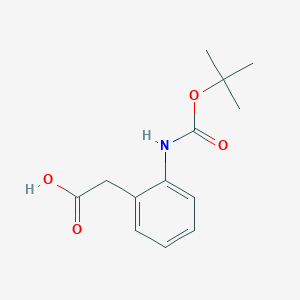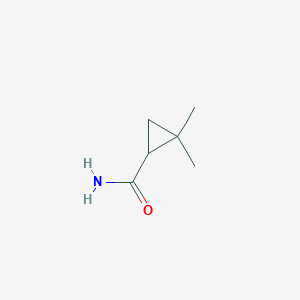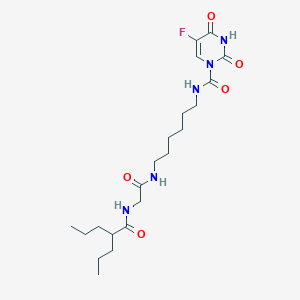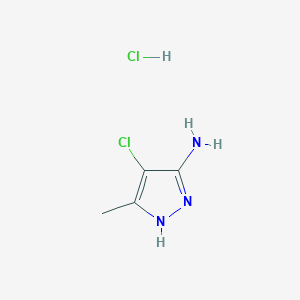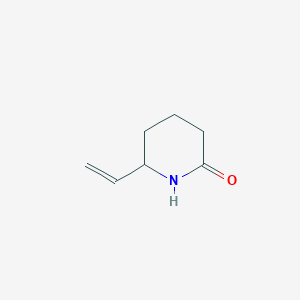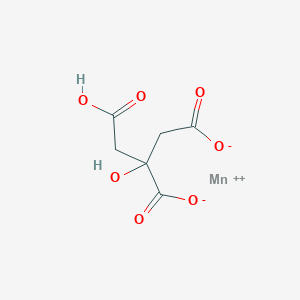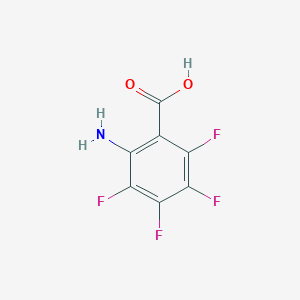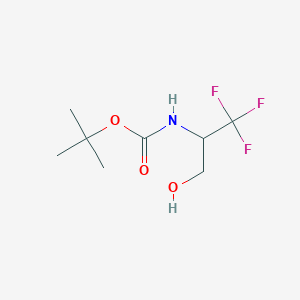
tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate
Descripción general
Descripción
Tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate, also known as TPFC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPFC is a carbamate derivative that has been used in various applications, including as a reagent in organic synthesis and as a building block in drug discovery.
Mecanismo De Acción
The mechanism of action of tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate is not fully understood. However, it has been suggested that tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate may act as a carbamate inhibitor of enzymes involved in various biological processes, including cholinesterases and carbonic anhydrases.
Efectos Bioquímicos Y Fisiológicos
Tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate can inhibit the activity of cholinesterases and carbonic anhydrases, which are enzymes involved in various biological processes. In vivo studies have shown that tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate can reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has several advantages for use in lab experiments, including its stability and ease of handling. However, tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate. One direction is the development of new synthetic methods for tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate that are more efficient and environmentally friendly. Another direction is the investigation of the mechanism of action of tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate, which could lead to the development of new drugs that target cholinesterases and carbonic anhydrases. Additionally, the potential use of tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate as a therapeutic agent for various diseases, including Alzheimer's disease and cancer, should be further explored.
In conclusion, tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate is a carbamate derivative that has gained significant attention in scientific research due to its unique properties. tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has been used in various applications, including as a reagent in organic synthesis and as a building block in drug discovery. tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate exhibits various biochemical and physiological effects and has several advantages for use in lab experiments. There are several future directions for research on tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate, including the development of new synthetic methods, the investigation of its mechanism of action, and the potential use as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
Tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has been used in various scientific research applications, including as a reagent in organic synthesis and as a building block in drug discovery. tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has been found to be a useful reagent in the synthesis of various compounds, including carbamates, ureas, and amides. In drug discovery, tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has been used as a building block for the synthesis of various drug candidates, including antiviral and anticancer agents.
Propiedades
Número CAS |
126536-02-5 |
|---|---|
Nombre del producto |
tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate |
Fórmula molecular |
C8H14F3NO3 |
Peso molecular |
229.2 g/mol |
Nombre IUPAC |
tert-butyl N-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate |
InChI |
InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-5(4-13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14) |
Clave InChI |
RTJICTSWXPIQIQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CO)C(F)(F)F |
SMILES canónico |
CC(C)(C)OC(=O)NC(CO)C(F)(F)F |
Sinónimos |
TERT-BUTYL [2,2,2-TRIFLUORO-1-(HYDROXYMETHYL)ETHYL]CARBAMATE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

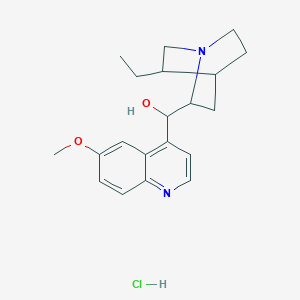
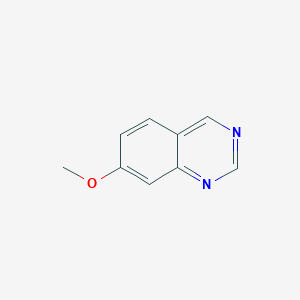
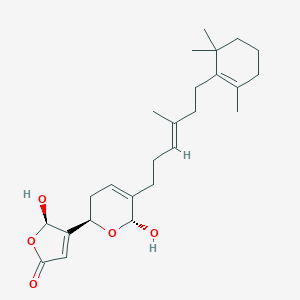
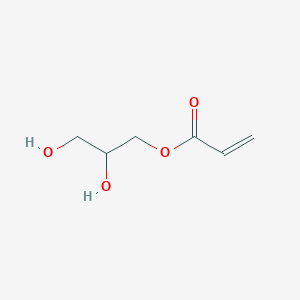
![Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-](/img/structure/B158919.png)
